3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other triazolo-pyrimidine derivatives, which are known to bind selectively to their target sites, inhibiting their function .
Biochemical Pathways
Related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to exhibit antimicrobial and antiviral activities, suggesting that they may interfere with the biochemical pathways of microorganisms .
Result of Action
Related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been reported to exhibit cytotoxicity and antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often include the use of solvents like dichloromethane (DCM) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Scientific Research Applications
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrazine derivatives: Known for their antibacterial and anticancer activities.
Thiazolyl-pyrazole derivatives: Exhibiting anticancer properties and enzyme inhibition.
Triazolothiadiazine derivatives: Possessing diverse pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7/h2H,1H3,(H,8,10)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMFQSGLZIGNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC=C(C(=O)N12)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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